2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide
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Overview
Description
2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a chlorinated benzamide core with sulfonylethylsulfanyl and phenyl groups
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Sulfonylethylsulfanyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate thiol to form the sulfonylethylsulfanyl intermediate.
Coupling with 2-chloro-5-aminobenzamide: The intermediate is then coupled with 2-chloro-5-aminobenzamide under suitable conditions, such as the presence of a base like triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonylethylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methylphenol
- 5-chloro-2-(2,4-dichlorophenoxy)phenol
- 2-chloro-5-nitrobenzamide
Uniqueness
2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide is unique due to its combination of a chlorinated benzamide core with sulfonylethylsulfanyl and phenyl groups. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3S2/c22-15-6-9-18(10-7-15)29(26,27)13-12-28-17-8-11-20(23)19(14-17)21(25)24-16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRPSQCVPDVORQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)SCCS(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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